4,4-Dimethyl-2-pentanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

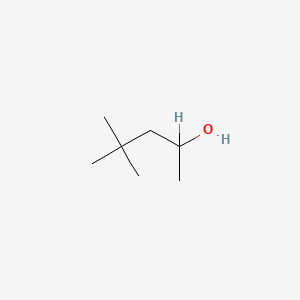

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-6(8)5-7(2,3)4/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBKGNPMOMMSSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977005 | |

| Record name | 4,4-Dimethylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6144-93-0 | |

| Record name | 4,4-Dimethyl-2-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethylpentan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006144930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4-Dimethyl-2-pentanol physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4-Dimethyl-2-pentanol, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis, and explores its chemical reactivity.

Compound Identification and Overview

This compound is a secondary aliphatic alcohol.[1] Its branched structure, featuring a bulky tert-butyl group, significantly influences its physical properties and chemical reactivity.[2] This compound is a colorless liquid with a characteristic alcohol odor and is primarily used as a solvent and a versatile intermediate in organic synthesis.[1][2]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 4,4-Dimethylpentan-2-ol |

| Synonyms | Methylneopentylcarbinol, 1,3,3-Trimethyl-1-butanol[2] |

| CAS Number | 6144-93-0[1][2][3][4] |

| Molecular Formula | C₇H₁₆O[1][2][3][4] |

| Molecular Weight | 116.20 g/mol [1] |

| Canonical SMILES | CC(CC(C)(C)C)O[3] |

| InChI Key | OIBKGNPMOMMSSI-UHFFFAOYSA-N[1][2] |

Physical Properties

The physical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental setups.

Table 2: Physical and Thermochemical Properties

| Property | Value | Unit | Source |

|---|---|---|---|

| Appearance | Colorless liquid | - | [1][2] |

| Melting Point | -60 | °C | [3][4][5] |

| Boiling Point | 137 - 138.3 | °C (at 760 mmHg) | [3][4] |

| Density | ~0.815 - 0.818 | g/cm³ (at 20-25°C) | [1][3][4] |

| Refractive Index | 1.418 | n20/D | [3][4] |

| Vapor Pressure | 2.83 | mmHg (at 25°C) | [3] |

| Flash Point | 36.7 | °C | [3] |

| Solubility | Limited solubility in water; Soluble in organic solvents like chloroform (B151607) and dichloromethane.[2][3] | - | - |

| LogP (Octanol/Water) | 1.80 - 2.1 | - |[3] |

Chemical Properties and Reactivity

As a secondary alcohol, this compound undergoes typical reactions such as oxidation and dehydration, making it a useful building block in synthesis.

-

Oxidation: It can be oxidized to its corresponding ketone, 4,4-dimethyl-2-pentanone (B109323).[1] This reaction is a fundamental transformation for synthesizing ketones.

-

Dehydration: Under acidic conditions and elevated temperatures, it undergoes dehydration to form alkenes.[1] The major product is typically 4,4-dimethyl-2-pentene, with 4,4-dimethyl-1-pentene (B165720) as a minor product.[1]

-

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is available for this compound, providing information on its fragmentation pattern and molecular weight.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are critical for confirming the carbon-hydrogen framework of the molecule. Data is available in various solvents, such as CDCl₃.[6]

Experimental Protocols

5.1. Synthesis of this compound via Ketone Reduction

A common and efficient method for synthesizing this compound is the reduction of the precursor ketone, 4,4-dimethyl-2-pentanone.[1]

Objective: To synthesize this compound by the reduction of 4,4-dimethyl-2-pentanone using sodium borohydride (B1222165).

Materials:

-

4,4-dimethyl-2-pentanone

-

Sodium borohydride (NaBH₄)

-

Ethanol or Methanol (solvent)

-

Mild acid (e.g., dilute HCl) for workup

-

Round-bottom flask, magnetic stirrer, condenser

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4-dimethyl-2-pentanone in an excess of ethanol.

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically 1:1, though a slight excess of the reducing agent can be used.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully add a mild acid to the flask to quench the excess NaBH₄ and protonate the resulting alkoxide.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent using a rotary evaporator. The crude product can be further purified by distillation.

References

An In-depth Technical Guide to 4,4-Dimethyl-2-pentanol (CAS Number: 6144-93-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-2-pentanol is a secondary alcohol that serves as a valuable building block in organic synthesis.[1] Its branched structure provides a useful model for studying steric effects in chemical reactions.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and potential applications, with a focus on experimental details and data for laboratory use. While direct applications in drug development are not extensively documented in publicly available literature, its utility as a synthetic intermediate suggests potential for the creation of novel chemical entities for pharmacological screening.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| CAS Number | 6144-93-0 |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol |

| Appearance | Colorless liquid |

| Density | ~0.815 g/mL at 25 °C |

| Boiling Point | 137-137.5 °C at 736 mmHg |

| Melting Point | -60 °C |

| Refractive Index (n²⁰/D) | 1.418 |

| Flash Point | 36.67 °C |

| Solubility | Soluble in organic solvents, limited solubility in water. |

Spectroscopic Data:

-

¹H NMR (CDCl₃): Spectra are available in public databases. Key expected signals include a doublet for the methyl group adjacent to the hydroxyl-bearing carbon, a multiplet for the proton on the hydroxyl-bearing carbon, and singlets for the tert-butyl group protons.

-

¹³C NMR: Spectral data is available in public databases such as PubChem.[2]

-

Infrared (IR) Spectroscopy: Expected characteristic absorption bands include a broad O-H stretch around 3300-3500 cm⁻¹, and C-H stretching vibrations just below 3000 cm⁻¹.[3][4][5][6]

-

Mass Spectrometry: The mass spectrum is characterized by fragmentation patterns typical for secondary alcohols, including alpha-cleavage and dehydration.[7][8][9][10] The molecular ion peak (M+) may be of low intensity.[7][10]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of the corresponding ketone, 4,4-Dimethyl-2-pentanone.[1]

Caption: General synthesis pathway for this compound.

Experimental Protocol: Reduction with Sodium Borohydride (B1222165)

This protocol describes a representative procedure for the reduction of 4,4-Dimethyl-2-pentanone using sodium borohydride in an alcoholic solvent.

Materials:

-

4,4-Dimethyl-2-pentanone

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, stirring bar, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirring bar, dissolve 4,4-Dimethyl-2-pentanone (1 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add water and extract the product with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be further purified by distillation if necessary.

Key Chemical Reactions

This compound undergoes typical reactions of secondary alcohols, including oxidation, dehydration, and esterification.

References

- 1. This compound | 6144-93-0 | Benchchem [benchchem.com]

- 2. 4,4-Dimethylpentan-2-ol | C7H16O | CID 110789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-Pentanol, 4,4-dimethyl- [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Molecular Structure of 4,4-Dimethyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and key chemical transformations of 4,4-Dimethyl-2-pentanol. Intended for an audience of researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, and principal reactions of this secondary alcohol. The information is presented with a focus on structured data, detailed experimental protocols, and visual representations of chemical pathways to facilitate a deeper understanding and practical application of this compound in a laboratory setting.

Chemical Identity and Physical Properties

This compound, a secondary alcohol, is also known by synonyms such as methylneopentylcarbinol.[1][2] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational understanding of this compound.

| Property | Value |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol |

| CAS Number | 6144-93-0 |

| IUPAC Name | 4,4-dimethylpentan-2-ol |

| Appearance | Colorless liquid |

| Boiling Point | 137-137.5 °C at 736 mmHg |

| Density | ~0.815 g/mL at 25 °C |

| Refractive Index | n20/D 1.418 |

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques. Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the different proton environments in the molecule. Key expected signals include a doublet for the methyl group adjacent to the hydroxyl-bearing carbon, a multiplet for the proton on the hydroxyl-bearing carbon, and a singlet for the tert-butyl group.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework of the molecule. For this compound, distinct peaks are expected for each of the seven carbon atoms, reflecting their unique chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a prominent broad absorption band in the region of 3300-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. Other significant absorptions include those for C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the molecular structure, with characteristic fragments arising from the cleavage of bonds adjacent to the hydroxyl group and the tert-butyl group. The base peak is often observed at m/z = 45, corresponding to the [CH(OH)CH₃]⁺ fragment.[2] Another significant fragment can be seen at m/z = 57, which corresponds to the tert-butyl cation.[2]

Key Chemical Reactions and Experimental Protocols

This compound serves as a versatile intermediate in organic synthesis. Its primary reactions involve the functional group transformation of the secondary alcohol.

Synthesis of this compound via Reduction of 4,4-Dimethyl-2-pentanone

A common and efficient method for the synthesis of this compound is the reduction of its corresponding ketone, 4,4-Dimethyl-2-pentanone. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reducing agent for this transformation due to its selectivity and mild reaction conditions.

Experimental Protocol: NaBH₄ Reduction

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4-Dimethyl-2-pentanone (1 equivalent) in a suitable protic solvent such as methanol (B129727) or ethanol.

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation.

Oxidation of this compound to 4,4-Dimethyl-2-pentanone

The secondary alcohol group of this compound can be oxidized back to a ketone using various oxidizing agents. Pyridinium (B92312) chlorochromate (PCC) is a mild reagent suitable for this conversion, minimizing over-oxidation.[3][4][5][6]

Experimental Protocol: PCC Oxidation

-

Reaction Setup: In a flask, suspend pyridinium chlorochromate (1.5 equivalents) in dichloromethane (B109758) (CH₂Cl₂).

-

Addition of Alcohol: Add a solution of this compound (1 equivalent) in dichloromethane to the PCC suspension.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction's progress using TLC.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium byproducts.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude 4,4-Dimethyl-2-pentanone. Further purification can be performed by distillation.

Dehydration of this compound to Alkenes

Acid-catalyzed dehydration of this compound leads to the formation of a mixture of alkenes. The reaction proceeds through an E1 mechanism involving a carbocation intermediate, which can potentially undergo rearrangement.[1]

Experimental Protocol: Acid-Catalyzed Dehydration

-

Reaction Setup: In a distillation apparatus, place this compound.

-

Addition of Catalyst: Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).

-

Reaction and Distillation: Heat the mixture to a temperature sufficient to distill the alkene products as they are formed. This also serves to shift the equilibrium towards the products.

-

Workup: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Purification: Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate), and distill to obtain the purified alkene mixture.

Conclusion

This compound is a structurally interesting secondary alcohol with well-defined spectroscopic characteristics. Its synthesis and subsequent chemical transformations, particularly oxidation and dehydration, follow predictable and well-established reaction pathways, making it a valuable model compound for studying reaction mechanisms and a useful intermediate in organic synthesis. The protocols and data presented in this guide are intended to support further research and development involving this versatile molecule.

References

- 1. studylib.net [studylib.net]

- 2. 4,4-Dimethylpentan-2-ol | C7H16O | CID 110789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Structural and Stereoisomers of 4,4-Dimethyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and stereoisomers of 4,4-dimethyl-2-pentanol, a secondary alcohol with the molecular formula C₇H₁₆O.[1][2][3] This document details the isomeric landscape of this compound, presents key physicochemical data, outlines relevant experimental protocols, and visualizes the relationships between its various isomers.

Introduction to this compound

This compound is a chiral secondary alcohol characterized by a pentane (B18724) backbone with a hydroxyl group at the second carbon and two methyl groups at the fourth carbon.[2] Its structure contains a stereocenter at the C2 position, leading to the existence of two enantiomers: (R)-4,4-dimethyl-2-pentanol and (S)-4,4-dimethyl-2-pentanol.[2] This chirality, along with its branched structure, makes it and its isomers valuable compounds for research in areas such as stereoselective synthesis and structure-activity relationship studies.

Isomeric Landscape

The molecular formula C₇H₁₆O gives rise to a considerable number of structural and stereoisomers, including other alcohols and ethers.[3][4][5][6] This guide focuses on the alcohol isomers, which can be categorized based on their carbon skeleton and the position of the hydroxyl group.

Structural Isomers

The structural isomers of this compound are other heptanols with different carbon chain arrangements or different positions of the hydroxyl group. These include various methyl-substituted hexanols and dimethyl-substituted pentanols. A comprehensive, though not exhaustive, list of these isomers is provided in the data section.

Stereoisomers

Many of the structural isomers of this compound possess one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). This compound itself has one chiral center at the carbon atom bearing the hydroxyl group (C2), resulting in a pair of enantiomers.[2] Other isomers, such as 3,3-dimethyl-2-pentanol (B21356), also exhibit stereoisomerism due to the presence of a chiral center.[7][8]

Quantitative Data of Isomers

The following tables summarize the available quantitative data for this compound and a selection of its structural isomers. These properties are crucial for designing synthetic routes, purification processes, and for understanding the physical behavior of these compounds.

Table 1: Physicochemical Properties of this compound and Its Isomers

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index |

| This compound | 6144-93-0 | 137-138[9][10] | -60[9][10] | 0.807 - 0.815[9][10][11] | 1.417 - 1.418[9][10][11] |

| 2-Methyl-2-hexanol | 625-23-0 | 141-142[12] | - | 0.812 - 0.817[12][13] | 1.416 - 1.420[12][13] |

| 3-Methyl-3-hexanol (B1585239) | 597-96-6 | 142.5[14] | -70[14] | 0.820 - 0.8345[14][15] | 1.421[15] |

| 2,3-Dimethyl-2-pentanol (B1616680) | 4911-70-0 | 138-139[16] | 25[17] | 0.828[17] | 1.423[17] |

| 3,3-Dimethyl-2-pentanol | 19781-24-9 | 147 | - | - | 1.428 |

Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reduction of its corresponding ketone, 4,4-dimethyl-2-pentanone (B109323).[2]

4.1.1. Synthesis of the Precursor: 4,4-Dimethyl-2-pentanone

4,4-Dimethyl-2-pentanone can be synthesized through various methods, including the reaction of isobutyryl chloride with methylmagnesium bromide or via the aldol (B89426) condensation of acetone (B3395972) followed by dehydration and hydrogenation.[18][19]

4.1.2. Reduction of 4,4-Dimethyl-2-pentanone

A standard and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.[20][21][22][23][24]

Protocol: Sodium Borohydride Reduction of 4,4-Dimethyl-2-pentanone

-

Dissolution: Dissolve 4,4-dimethyl-2-pentanone (1 equivalent) in a suitable alcohol solvent, such as methanol (B129727) or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a dilute acid (e.g., 1 M HCl) or water to decompose the excess NaBH₄ and the borate (B1201080) esters formed during the reaction.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing: Wash the combined organic layers sequentially with water and brine to remove any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation if necessary.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound and its isomers.

¹H NMR of this compound: The spectrum is expected to show characteristic signals for the different proton environments. Key signals would include a doublet for the methyl group at C1, a multiplet for the proton at the chiral center (C2), signals for the methylene (B1212753) protons at C3, and a singlet for the nine equivalent protons of the tert-butyl group at C4. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.[25]

¹³C NMR of this compound: The spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be indicative of their local electronic environment.

Protocol: NMR Sample Preparation

-

Dissolve approximately 5-10 mg of the purified alcohol in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Visualization of Isomeric Relationships

The following diagram, generated using the DOT language, illustrates the relationship between this compound, its stereoisomers, and some of its structural isomers.

References

- 1. CAS 6144-93-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 6144-93-0 | Benchchem [benchchem.com]

- 3. C7H16O - Wikipedia [en.wikipedia.org]

- 4. brainly.in [brainly.in]

- 5. molport.com [molport.com]

- 6. C7H16O_Molecular formula [molbase.com]

- 7. 3,3-dimethyl-2-pentanol [stenutz.eu]

- 8. 3,3-Dimethyl-2-pentanol [webbook.nist.gov]

- 9. This compound [stenutz.eu]

- 10. This compound CAS#: 6144-93-0 [m.chemicalbook.com]

- 11. This compound | 6144-93-0 [chemicalbook.com]

- 12. 2-METHYL-2-HEXANOL | 625-23-0 [chemicalbook.com]

- 13. 2-methyl-2-hexanol, 625-23-0 [thegoodscentscompany.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. 3-methyl-3-hexanol [stenutz.eu]

- 16. 2,3-dimethyl-2-pentanol, 4911-70-0 [thegoodscentscompany.com]

- 17. 2,3-dimethyl-2-pentanol [stenutz.eu]

- 18. CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone - Google Patents [patents.google.com]

- 19. CN102249877A - Method for producing 4-methyl-2-pentanone by using production waste and residual liquor - Google Patents [patents.google.com]

- 20. web.mnstate.edu [web.mnstate.edu]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. youtube.com [youtube.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. spectrabase.com [spectrabase.com]

Spectroscopic Profile of 4,4-Dimethyl-2-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4,4-Dimethyl-2-pentanol, a secondary alcohol of interest in various chemical research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 | m | 1H | H-2 (CH-OH) |

| ~1.5 | s | 1H | OH |

| ~1.3 | m | 2H | H-3 (CH₂) |

| ~1.15 | d | 3H | H-1 (CH₃) |

| 0.88 | s | 9H | H-5 & (CH₃)₂-C4 |

Solvent: CDCl₃. Instrument Frequency: Not specified in the available data.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~68 | C-2 (CH-OH) |

| ~53 | C-3 (CH₂) |

| ~32 | C-4 (quaternary C) |

| ~29 | C-5 & (CH₃)₂-C4 |

| ~24 | C-1 (CH₃) |

Solvent: CDCl₃. Instrument Frequency: Not specified in the available data.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~2950 | Strong | C-H stretch (alkane) |

| ~1365 | Medium | C-H bend (gem-dimethyl) |

| ~1100 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Proposed Fragment |

| 116 | Low | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M - CH₃]⁺ |

| 57 | 100% (Base Peak) | [C(CH₃)₃]⁺ |

| 45 | High | [CH₃CHOH]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized and may be adapted based on the specific instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: The proton NMR spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). A sufficient number of scans are signal-averaged to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used. For identification of the hydroxyl proton, a "D₂O shake" experiment can be performed. A drop of deuterium (B1214612) oxide is added to the NMR tube, the tube is shaken, and the spectrum is re-acquired. The peak corresponding to the O-H proton will disappear or significantly decrease in intensity.

-

¹³C NMR: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR to ensure quantitative data for all carbon environments, including quaternary carbons.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat sample can be analyzed directly.

-

Attenuated Total Reflectance (ATR): A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Transmission (Salt Plates): A drop of the neat liquid is placed between two infrared-transparent salt plates (e.g., NaCl or KBr) to create a thin film.

-

-

Data Acquisition: A background spectrum of the empty ATR crystal or clean salt plates is recorded. The sample is then placed on the crystal or between the plates, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and analysis of a volatile liquid like this compound. A dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.

-

Gas Chromatography (GC): The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp up to ensure good separation of the analyte from any impurities and the solvent.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate charged fragments.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate key experimental workflows and relationships in the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Caption: Key fragmentation pathways of this compound in Mass Spectrometry.

Caption: Simplified ¹H NMR correlations for this compound.

Synthesis of 4,4-Dimethyl-2-pentanol from 4,4-dimethyl-2-pentanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4-dimethyl-2-pentanol from its precursor, 4,4-dimethyl-2-pentanone (B109323). The primary focus of this document is on the reduction of the ketone functionality, a fundamental transformation in organic chemistry. This guide will delve into the two principal methods for this conversion: chemical reduction using sodium borohydride (B1222165) and catalytic hydrogenation. Detailed experimental methodologies, reaction mechanisms, and a summary of expected quantitative outcomes are presented to assist researchers in the effective execution of this synthesis.

Introduction

This compound is a secondary alcohol of interest in various fields of chemical research and development. Its synthesis is most commonly and efficiently achieved through the reduction of 4,4-dimethyl-2-pentanone.[1] This conversion can be accomplished through several reductive strategies, with chemical reduction using metal hydrides and catalytic hydrogenation being the most prevalent and well-understood methods.[1] The choice between these methods often depends on the scale of the synthesis, available equipment, and desired selectivity.

This guide will provide a detailed examination of the two primary synthetic routes, offering protocols and theoretical insights relevant to researchers in organic synthesis and drug development.

Chemical Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the conversion of aldehydes and ketones to their corresponding alcohols.[2][3][4] Its ease of handling and compatibility with protic solvents make it a common choice for laboratory-scale synthesis.[2]

Reaction Mechanism

The reduction of a ketone with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[2][5] The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, which also participates in the reaction mechanism. The overall process can be summarized in two main stages:

-

Nucleophilic Attack: The borohydride anion (BH₄⁻) delivers a hydride ion to the carbonyl carbon of 4,4-dimethyl-2-pentanone. This results in the formation of a tetra-alkoxyborate intermediate.

-

Protonation: A subsequent workup with a mild acid or even the protic solvent itself protonates the resulting alkoxide ion to yield the final product, this compound.[2][5]

The following diagram illustrates the generalized signaling pathway for this reduction:

Experimental Protocol

The following is a representative experimental protocol for the sodium borohydride reduction of 4,4-dimethyl-2-pentanone.

Materials:

-

4,4-dimethyl-2-pentanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4-dimethyl-2-pentanone in methanol (approximately 10-20 mL per gram of ketone).

-

Cool the solution in an ice bath with stirring.

-

Slowly add sodium borohydride in small portions to the cooled solution. A typical molar ratio is 1.1 to 1.5 equivalents of NaBH₄ to the ketone.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by distillation if necessary.

Quantitative Data

| Parameter | Expected Value |

| Yield | >85% |

| Purity (crude) | >90% |

| Purity (distilled) | >98% |

| Reaction Time | 2-3 hours |

| Reaction Temperature | 0 °C to Room Temperature |

Table 1: Expected quantitative data for the NaBH₄ reduction of 4,4-dimethyl-2-pentanone.

Catalytic Hydrogenation

For larger-scale industrial applications, catalytic hydrogenation is often the preferred method for the reduction of ketones.[1] This process involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.[1] This method is highly efficient and atom-economical.

Reaction Mechanism

Catalytic hydrogenation is a heterogeneous catalytic process that occurs on the surface of the metal catalyst. The general steps are as follows:

-

Adsorption: Both the 4,4-dimethyl-2-pentanone and hydrogen gas are adsorbed onto the surface of the metal catalyst.

-

Hydrogen Activation: The H-H bond in the hydrogen molecule is weakened and broken, forming metal-hydride bonds on the catalyst surface.

-

Hydrogenation: The adsorbed ketone reacts with the activated hydrogen atoms on the catalyst surface in a stepwise manner to form the alcohol.

-

Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites.

Experimental Workflow

The following diagram outlines the typical experimental workflow for a laboratory-scale catalytic hydrogenation.

Experimental Protocol

The following is a general procedure for the catalytic hydrogenation of 4,4-dimethyl-2-pentanone. Note: This procedure should be carried out in a properly functioning fume hood with appropriate safety precautions for handling hydrogen gas and pressure reactions.

Materials:

-

4,4-dimethyl-2-pentanone

-

Palladium on carbon (5% or 10% Pd/C)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Hydrogenation apparatus (e.g., Parr shaker)

-

Filter aid (e.g., Celite®)

Procedure:

-

In the pressure vessel of the hydrogenation apparatus, combine 4,4-dimethyl-2-pentanone, a suitable solvent such as ethanol, and the Pd/C catalyst (typically 1-5 mol% of the ketone).

-

Seal the apparatus securely.

-

Purge the system with an inert gas (nitrogen or argon) to remove any air.

-

Introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Commence stirring and, if necessary, heat the reaction mixture to the desired temperature (e.g., room temperature to 60 °C).

-

Monitor the reaction progress by observing the hydrogen uptake.

-

Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Purge the apparatus with an inert gas.

-

Open the vessel and filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Further purification can be achieved by distillation.

Quantitative Data

| Parameter | Expected Value |

| Yield | >95% |

| Purity (crude) | >95% |

| Purity (distilled) | >99% |

| Reaction Time | 2-24 hours |

| Reaction Temperature | Room Temperature - 60 °C |

| Hydrogen Pressure | 50-100 psi |

Table 2: Expected quantitative data for the catalytic hydrogenation of 4,4-dimethyl-2-pentanone.

Conclusion

The synthesis of this compound from 4,4-dimethyl-2-pentanone is a straightforward and high-yielding process that can be effectively accomplished by either chemical reduction with sodium borohydride or catalytic hydrogenation. The choice of method will depend on the specific requirements of the researcher, including the scale of the reaction, available equipment, and economic considerations. Both methods, when performed with care, provide a reliable route to this valuable secondary alcohol. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully perform this synthesis.

References

- 1. leah4sci.com [leah4sci.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

IUPAC name and synonyms for 4,4-Dimethyl-2-pentanol

An In-Depth Technical Guide to 4,4-Dimethyl-2-pentanol

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and key chemical reactions. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity

The IUPAC name for the compound is 4,4-dimethylpentan-2-ol [1][2]. It is classified as a secondary aliphatic alcohol[3].

A variety of synonyms are used to refer to this compound, including:

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆O | [1][3][5] |

| Molecular Weight | 116.20 g/mol | [2][3] |

| Appearance | Colorless liquid | [3][4] |

| CAS Number | 6144-93-0 | [1][2] |

| Density | ~0.815 g/cm³ at 25 °C | [6][7] |

| Boiling Point | 137-137.5 °C at 736 mmHg | [6][7] |

| Melting Point | -60 °C | [6][8] |

| Flash Point | 36.7 °C (98.0 °F) | [8][9] |

| Solubility | Limited solubility in water. Soluble in organic solvents. | [4] |

| Refractive Index | n20/D 1.418 | [6][7] |

Experimental Protocols

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the reduction of its ketone precursor, 4,4-Dimethyl-2-pentanone[3].

Protocol: Reduction of 4,4-Dimethyl-2-pentanone

-

Reaction: The general reaction involves the addition of a hydride ion to the carbonyl carbon of 4,4-Dimethyl-2-pentanone, followed by protonation to yield the secondary alcohol[3].

-

Reducing Agents: Various reducing agents can be employed for this transformation.

-

Industrial Scale Synthesis: For larger-scale production, catalytic hydrogenation is often the preferred method. This process involves reacting 4,4-Dimethyl-2-pentanone with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction typically requires elevated temperatures and pressures to achieve efficient conversion[3]. The rate of this reaction can be influenced by factors such as the catalyst's surface area, hydrogen pressure, and reaction temperature[3].

Key Chemical Reactions

This compound, as a secondary alcohol, can undergo several characteristic reactions, making it a versatile intermediate in organic synthesis[3][4].

1. Oxidation:

-

Description: As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 4,4-dimethyl-2-pentanone[3].

-

Mechanism: The reaction typically involves a nucleophilic attack by the hydroxyl group on an electrophilic oxidizing agent. A subsequent elimination step, often facilitated by a base, leads to the formation of the carbon-oxygen double bond of the ketone[3][10].

2. Dehydration:

-

Description: Under acidic conditions and typically at elevated temperatures, this compound can undergo dehydration, which is the elimination of a water molecule to form an alkene[3].

-

Primary Product: The major product of this reaction is typically 4,4-dimethyl-2-pentene[3]. This reaction is a fundamental method for creating carbon-carbon double bonds[3].

3. Esterification:

-

Description: this compound reacts with carboxylic acids to form esters[3].

-

Mechanism: The reaction proceeds through the formation of a tetrahedral intermediate before the final ester product is formed[10].

Applications in Research and Synthesis

This compound serves as a valuable compound in chemical research for studying the reaction mechanisms of alcohols. Its branched structure provides a useful model for investigating how steric hindrance affects reaction rates and pathways in processes like oxidation and substitution[3]. Its primary role is as an organic intermediate or building block for the synthesis of more complex molecules[3]. The reactivity of its hydroxyl group allows for its conversion into other functional groups, making it a versatile precursor in multi-step synthetic routes for specialty chemicals and potential pharmaceutical applications[3].

References

- 1. pschemicals.com [pschemicals.com]

- 2. 4,4-Dimethylpentan-2-ol | C7H16O | CID 110789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 6144-93-0 | Benchchem [benchchem.com]

- 4. CAS 6144-93-0: this compound | CymitQuimica [cymitquimica.com]

- 5. 2-Pentanol, 4,4-dimethyl- [webbook.nist.gov]

- 6. This compound CAS#: 6144-93-0 [m.chemicalbook.com]

- 7. This compound | 6144-93-0 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. This compound, 6144-93-0 [thegoodscentscompany.com]

- 10. Buy this compound (EVT-369356) | 6144-93-0 [evitachem.com]

A Technical Guide to the Solubility and Miscibility of 4,4-Dimethyl-2-pentanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of 4,4-Dimethyl-2-pentanol in various organic solvents. This information is critical for professionals in research, chemical synthesis, and drug development who utilize this compound as a solvent, reagent, or intermediate. This document outlines its solubility profile, experimental protocols for determination, and the underlying principles governing its behavior in solution.

Core Concepts: Solubility and Miscibility

Solubility refers to the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. It is a quantitative measure, often expressed in grams per 100 milliliters ( g/100 mL) or moles per liter (mol/L).

Miscibility , in contrast, is a qualitative term that describes the ability of two liquids to mix in all proportions, forming a homogeneous solution. If two liquids are miscible, they are soluble in each other at any concentration.

Solubility Profile of this compound

This compound (C7H16O) is a secondary alcohol with a branched hydrocarbon structure. Its solubility is governed by the "like dissolves like" principle, where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents[1]. The hydroxyl (-OH) group in this compound can participate in hydrogen bonding, imparting some polar character. However, the bulky, non-polar alkyl chain dominates its overall polarity, making it generally more soluble in organic solvents than in water[2].

The following table summarizes the expected solubility and miscibility of this compound in common organic solvents, categorized by solvent class.

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility with this compound | Rationale |

| Alcohols | Ethanol, Methanol, Isopropanol | Miscible | The presence of the hydroxyl group in both the solute and solvent allows for hydrogen bonding, leading to high affinity and miscibility. |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | The polar carbonyl group of the ketone can interact with the hydroxyl group of the alcohol, and the alkyl portions are compatible. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble/Miscible | Ethers are relatively polar and can act as hydrogen bond acceptors, facilitating dissolution of alcohols. |

| Esters | Ethyl Acetate | Soluble | Esters have polar groups and alkyl chains, making them good solvents for moderately polar compounds like this compound. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The non-polar aromatic ring interacts favorably with the non-polar alkyl chain of the alcohol. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble to Moderately Soluble | The non-polar nature of these solvents aligns with the large alkyl portion of this compound. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform (B151607) | Slightly Soluble[3] to Soluble | These solvents have some polarity and can dissolve a range of organic compounds. |

Predicting Solubility: Hansen Solubility Parameters

A more advanced method for predicting solubility involves the use of Hansen Solubility Parameters (HSP). HSP is based on the principle that "like dissolves like" by quantifying the intermolecular forces as three parameters:

-

δd : Energy from dispersion forces.

-

δp : Energy from dipolar intermolecular forces.

-

δh : Energy from hydrogen bonds[4].

Experimental Protocols for Determining Solubility and Miscibility

The following are detailed methodologies for the experimental determination of solubility and miscibility of a liquid solute like this compound in an organic solvent.

Visual Method for Miscibility Determination

This is a straightforward qualitative method.

Materials:

-

This compound

-

Solvent of interest

-

Calibrated pipettes or graduated cylinders

-

Test tubes with stoppers or vials with caps

-

Vortex mixer (optional)

Procedure:

-

Add a known volume (e.g., 1 mL) of the solvent to a clean, dry test tube.

-

Add an equal volume (1 mL) of this compound to the same test tube.

-

Stopper the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

-

Allow the mixture to stand for at least 5 minutes and observe.

-

Interpretation of Results:

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that may or may not separate over time.

-

Isothermal Titration for Quantitative Solubility (Cloud Point Method)

This method, also known as the cloud point titration, provides a quantitative measure of solubility at a specific temperature.

Materials:

-

This compound (solute)

-

Solvent of interest

-

A temperature-controlled water bath or jacketed beaker

-

A magnetic stirrer and stir bar

-

A calibrated burette

-

A light source and a means of observation against a dark background

Procedure:

-

Place a precise, known volume or mass of the solvent into the temperature-controlled vessel.

-

Allow the solvent to equilibrate to the desired temperature.

-

Begin stirring the solvent at a constant rate.

-

Slowly titrate the this compound from the burette into the stirred solvent.

-

Observe the solution for the first sign of persistent cloudiness (turbidity). This is the "cloud point" and indicates that the solution has become saturated.

-

Record the volume of this compound added.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Visualizations

The following diagrams illustrate key workflows and concepts related to the solubility of this compound.

Caption: Experimental workflow for determining solubility and miscibility.

Caption: Relationship between molecular structure and solubility.

References

An In-depth Technical Guide on the Physicochemical Properties of 4,4-Dimethyl-2-pentanol

This technical guide provides a comprehensive overview of the boiling and melting points of 4,4-Dimethyl-2-pentanol, tailored for researchers, scientists, and professionals in drug development. This document outlines the key physical constants and details the experimental methodologies for their determination.

Physicochemical Data of this compound

The physical properties of this compound are crucial for its application in chemical synthesis and product formulation. A summary of its key melting and boiling points is presented below.

| Property | Value | Conditions |

| Melting Point | -60°C | Standard Pressure |

| Boiling Point | 137-137.5°C | 736 mm Hg |

| Boiling Point | 138.3°C | 760 mmHg |

| Boiling Point | 138°C | Standard Pressure |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization of chemical substances. The following sections detail standard laboratory protocols for these measurements.

Determination of Melting Point: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid compound.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)[2][3]

-

Capillary tubes (sealed at one end)

-

Sample of this compound (in solid form, requires cooling below its melting point)

-

Mortar and pestle (if sample needs to be pulverized)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and, if necessary, finely powdered using a mortar and pestle.[1]

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it gently into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to compact the sample at the bottom. The packed sample height should be approximately 2-3 mm.[4]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[2]

-

Approximate Melting Point Determination: If the melting point is unknown, a rapid heating rate (e.g., 10-20°C per minute) can be used to determine an approximate melting range.[2]

-

Accurate Melting Point Determination: For a precise measurement, start heating at a slower rate (1-2°C per minute) when the temperature is about 15-20°C below the approximate melting point.[2][4]

-

Observation and Recording: Observe the sample through the magnifying lens. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.

-

Repeatability: For accuracy, the determination should be repeated at least once with a fresh sample.[4]

Determination of Boiling Point: Distillation Method

The boiling point of a liquid can be accurately determined through distillation, a process that involves heating a liquid to its boiling point, condensing the vapor, and collecting the condensate.[5][6]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stirrer

-

Clamps and stands

Procedure:

-

Apparatus Assembly: Assemble the distillation apparatus. The distillation flask should be charged with a sufficient volume of this compound (e.g., at least 5 mL) and a few boiling chips to ensure smooth boiling.[7]

-

Thermometer Placement: The thermometer is placed in the neck of the distillation flask so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: Gently heat the distillation flask. As the liquid boils, the vapor will rise and surround the thermometer bulb.

-

Observation and Recording: The temperature will rise and then stabilize. The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.[7] It is also important to record the atmospheric pressure, as boiling point is pressure-dependent.[7]

-

Data Correction: If the atmospheric pressure is not 760 mmHg, the observed boiling point can be corrected to the normal boiling point.

Visualizations

The following diagrams illustrate the experimental workflows and the fundamental relationship between temperature and the physical state of this compound.

References

In-Depth Technical Guide to the Health and Safety of 4,4-Dimethyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 4,4-Dimethyl-2-pentanol (CAS No. 6144-93-0). The information herein is compiled from safety data sheets (SDS), chemical databases, and regulatory guidelines to assist researchers, scientists, and drug development professionals in the safe handling and use of this compound.

Chemical and Physical Properties

This compound is a secondary alcohol.[1][2][3] Its branched structure influences its physical properties and reactivity.[2] It is a colorless liquid with a characteristic alcohol odor.[2] The following tables summarize the key physicochemical and flammability properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6144-93-0 | [4][5] |

| Molecular Formula | C₇H₁₆O | [4][5] |

| Molecular Weight | 116.20 g/mol | [3][4] |

| Appearance | Colorless liquid | [2][3] |

| Boiling Point | 137-137.5 °C (at 736 mmHg) | [6] |

| Melting Point | -60 °C | [7] |

| Density | ~0.815 g/mL (at 25 °C) | [6] |

| Refractive Index | n20/D 1.418 | [6] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [2] |

| Vapor Pressure | 2.83 mmHg (at 25 °C) | [7] |

Table 2: Flammability Data for this compound

| Property | Value | Source(s) |

| Flash Point | 36.7 °C (98.0 °F) | [7] |

| Classification | Flammable Liquid, Category 3 | [8][9] |

| Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam. | [10] |

| Fire Hazards | Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated. | [10] |

Toxicological Information and Hazard Classification

Based on available Safety Data Sheets, this compound is classified as a hazardous chemical. However, specific quantitative toxicological data, such as LD50 (median lethal dose) and LC50 (median lethal concentration) values, are not available in the reviewed literature. The primary hazards are related to its flammability and irritant properties.[8][9]

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Source(s) |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor | [8][9] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | [8][9] |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation | [8][9] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | [8][9] |

Due to the lack of specific studies on the toxicological mechanisms of this compound, no signaling pathways can be described. The observed irritation is likely due to the general solvent properties of the alcohol, leading to defatting of the skin and disruption of cell membranes in the eyes and respiratory tract.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not publicly available. However, the following section describes a standard, internationally recognized methodology for assessing skin irritation potential, which would be applicable for this chemical.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Test Guideline 439)

This test method is used to predict the skin irritation potential of chemicals by assessing their cytotoxicity on a reconstructed human epidermis (RhE) model.[11][12][13]

Objective: To determine if a test chemical causes reversible skin damage, classifying it as an irritant (UN GHS Category 2) or non-irritant.[11][12]

Methodology:

-

Tissue Preparation: Commercially available RhE models, which consist of non-transformed, human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis, are equilibrated in a 6-well plate containing culture medium.[14]

-

Test Chemical Application: A fixed dose of the test chemical (e.g., this compound) is applied topically to the surface of the RhE tissue. Both a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run concurrently.

-

Exposure and Incubation: The tissues are exposed to the test chemical for a defined period (e.g., 60 minutes) at 37°C.[11][14]

-

Rinsing and Post-Incubation: After the exposure period, the test chemical is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh culture medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the recovery of viable cells and the manifestation of cytotoxic effects.[14]

-

Viability Assessment: Cell viability is measured using a quantitative enzymatic assay, most commonly the MTT assay. Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by mitochondrial dehydrogenases of viable cells to a blue formazan (B1609692) salt.[12]

-

Data Analysis: The formazan is extracted from the tissues, and the optical density is measured spectrophotometrically. The viability of the chemical-treated tissues is expressed as a percentage relative to the negative control.

Classification:

-

Irritant (UN GHS Category 2): If the mean tissue viability is less than or equal to 50%.[12]

-

Non-Irritant (No Category): If the mean tissue viability is greater than 50%.[11]

Health and Safety Workflows

Given the absence of specific signaling pathway data for this compound, a generalized workflow for chemical risk assessment is presented below. This logical diagram illustrates the standard process followed by safety professionals to ensure that chemical hazards are identified and controlled.

Caption: A generalized workflow for chemical risk assessment.

Handling and Storage Recommendations

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15]

-

Use in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[15]

-

Keep away from heat, sparks, open flames, and other ignition sources.[10]

-

Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[10]

-

Avoid contact with skin, eyes, and clothing.[15]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

-

Keep in a designated flammables area.[10]

-

Store away from incompatible materials such as strong oxidizing agents.[10]

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. If feeling unwell, call a poison center or doctor.[15]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[15]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[15]

Conclusion

This compound is a flammable liquid that poses a risk of skin, eye, and respiratory irritation. While specific quantitative toxicological data are limited, the available hazard classifications necessitate careful handling and adherence to standard laboratory safety protocols. The use of appropriate personal protective equipment, engineering controls such as fume hoods, and proper storage are essential to mitigate the risks associated with this compound. Researchers should always consult the most recent Safety Data Sheet from their supplier before use and conduct a thorough risk assessment for their specific experimental procedures.

References

- 1. siesascs.edu.in [siesascs.edu.in]

- 2. CAS 6144-93-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 6144-93-0 | Benchchem [benchchem.com]

- 4. 2-Pentanol, 4,4-dimethyl- [webbook.nist.gov]

- 5. This compound CAS#: 6144-93-0 [m.chemicalbook.com]

- 6. This compound | 6144-93-0 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. guidechem.com [guidechem.com]

- 9. 4,4-Dimethylpentan-2-ol | C7H16O | CID 110789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. mbresearch.com [mbresearch.com]

- 15. carlroth.com [carlroth.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Application Notes and Protocols for the Use of Chiral Auxiliaries in Asymmetric Synthesis

A Note on 4,4-Dimethyl-2-pentanol: Extensive research has revealed no documented applications of this compound as a chiral auxiliary in asymmetric synthesis in published scientific literature. Therefore, the following application notes and protocols will focus on a widely used and well-characterized class of chiral auxiliaries, the Evans-type oxazolidinones, to illustrate the principles and experimental procedures relevant to the use of chiral auxiliaries in asymmetric synthesis for researchers, scientists, and drug development professionals.

Application Notes: Evans-Type Oxazolidinones as Chiral Auxiliaries

Introduction

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[1] An effective chiral auxiliary should be readily available in an enantiomerically pure form, easily attach to the substrate, induce a high degree of stereoselectivity in the desired transformation, and be removable under mild conditions to yield the enantiomerically enriched product.[2] Evans oxazolidinones are a class of chiral auxiliaries that have proven to be exceptionally effective in a variety of asymmetric transformations, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions.[1][3]

Mechanism of Stereocontrol

The stereodirecting power of Evans oxazolidinones stems from their rigid and well-defined conformational preferences. Once attached to a carbonyl compound, the oxazolidinone ring system effectively shields one face of the corresponding enolate. The steric bulk of the substituent at the C4 position of the oxazolidinone (e.g., benzyl, isopropyl) directs the approach of electrophiles to the less hindered face of the enolate, leading to a high degree of diastereoselectivity.[4] The formation of a chelated six-membered ring transition state, as described by the Zimmerman-Traxler model, is often invoked to explain the high levels of stereoselectivity observed in aldol reactions.[4][5]

Applications in Asymmetric Synthesis

The use of Evans-type auxiliaries has been instrumental in the total synthesis of numerous complex natural products and pharmaceuticals.[3] Key applications include:

-

Asymmetric Aldol Reactions: The reaction of an N-acylated oxazolidinone with an aldehyde via a boron-mediated soft enolization is a powerful method for the construction of syn-aldol products with excellent diastereoselectivity.[4][5]

-

Asymmetric Alkylation: The enolates derived from N-acylated oxazolidinones can be alkylated with a variety of electrophiles to generate α-substituted carboxylic acid derivatives in high enantiomeric purity.[3][6]

-

Asymmetric Diels-Alder Reactions: N-acryloyl oxazolidinones can function as chiral dienophiles in Diels-Alder reactions, affording cycloadducts with high diastereoselectivity.[7]

Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The general workflow for employing a chiral auxiliary in asymmetric synthesis involves three key steps: attachment of the auxiliary, the diastereoselective reaction, and removal of the auxiliary.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. youtube.com [youtube.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. benchchem.com [benchchem.com]

Applications of 4,4-Dimethyl-2-pentanol in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-2-pentanol is a secondary alcohol that serves as a versatile building block in organic synthesis.[1][2] Its branched structure, featuring a sterically demanding tert-butyl group, influences its reactivity and makes it a subject of interest in the study of reaction mechanisms.[1] While its primary applications lie in its conversion to other functional groups through oxidation, dehydration, and esterification, its potential as a chiral auxiliary and in the synthesis of fine chemicals, including fragrances and pharmaceutical intermediates, remains an area for further exploration. This document provides an overview of the key applications of this compound, complete with experimental protocols and quantitative data for its principal transformations.

Key Synthetic Applications

The hydroxyl group of this compound allows for a range of synthetic transformations, making it a valuable intermediate. The three primary reactions it undergoes are oxidation to a ketone, acid-catalyzed dehydration to alkenes, and esterification with carboxylic acids.[1][2]

Oxidation to 4,4-Dimethyl-2-pentanone

The oxidation of the secondary alcohol this compound yields the corresponding ketone, 4,4-Dimethyl-2-pentanone. This transformation is a fundamental process in organic synthesis for the preparation of ketones.[1] Various oxidizing agents can be employed for this purpose.

| Oxidizing Agent | Product | Reported Yield | Reference |

| Chromic Acid (Jones Reagent) | 4,4-Dimethyl-2-pentanone | High (Typical for Jones Oxidation) | General Knowledge |

| Pyridinium Chlorochromate (PCC) | 4,4-Dimethyl-2-pentanone | Good to High (Typical for PCC Oxidation) | General Knowledge |

| Sodium Hypochlorite (in Acetic Acid) | 4,4-Dimethyl-2-pentanone | Moderate to High | General Knowledge |

Materials:

-

This compound

-